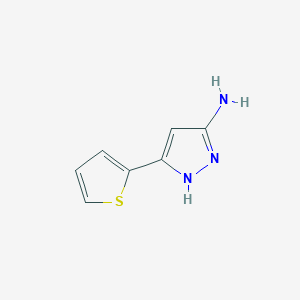

5-Amino-3-(2-thienyl)pyrazole

Vue d'ensemble

Description

5-Amino-3-(2-thienyl)pyrazole (CAS 96799-03-0) is a heterocyclic compound with the molecular formula C₇H₇N₃S and a molecular weight of 165.216 g/mol . Its structure features a pyrazole core substituted at the 3-position with a thienyl group and an amino group at the 5-position. Key physicochemical properties include a calculated logP (octanol-water partition coefficient) of 1.239, indicating moderate lipophilicity, and a McGowan volume of 116.860 ml/mol . The compound is utilized as a building block in medicinal chemistry, particularly in the synthesis of antitumor and antimicrobial agents .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide DL-guanidinoéthylmercaptosuccinique implique généralement la réaction du mercaptosuccinate d'éthyle avec la guanidine . Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol, et le processus est mené sous reflux pour assurer une réaction complète . Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir des niveaux de pureté élevés .

Méthodes de production industrielle

La production industrielle de l'acide DL-guanidinoéthylmercaptosuccinique suit des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés améliore l'efficacité et le rendement du processus de production . Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance (CLHP), sont mises en œuvre pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'acide DL-guanidinoéthylmercaptosuccinique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des disulfures ou des sulfoxydes dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent convertir le composé en sa forme thiol.

Substitution : Des réactions de substitution nucléophile peuvent se produire aux groupes guanidine ou mercapto.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Disulfures et sulfoxydes.

Réduction : Dérivés thiols.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Applications de la recherche scientifique

L'acide DL-guanidinoéthylmercaptosuccinique a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme inhibiteur dans des études enzymatiques.

Biologie : Employé dans des études impliquant l'inhibition enzymatique et le traitement des protéines.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme outil biochimique dans les laboratoires de recherche.

Mécanisme d'action

L'acide DL-guanidinoéthylmercaptosuccinique exerce ses effets en inhibant les enzymes de traitement de type carboxypeptidase B, en particulier la convertase de l'enképhaline . Le composé se lie au site actif de l'enzyme, empêchant le clivage des résidus C-terminaux des propeptides . Cette inhibition affecte le traitement de divers peptides, y compris les enképhalines et la proinsuline . Les cibles moléculaires comprennent la poche de spécificité de l'enzyme, où le composé forme des interactions stables .

Applications De Recherche Scientifique

Antibacterial and Antifungal Activity

5-Amino-3-(2-thienyl)pyrazole has been investigated for its potential as an antibacterial and antifungal agent. Studies indicate that it exhibits activity against various resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness suggests that it could be developed into new treatments for infections that are difficult to manage with existing antibiotics .

Anticancer Properties

Research has shown that derivatives of 5-amino-pyrazole, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against several human tumor cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). These findings position the compound as a promising candidate for further development in oncology .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It interacts with various biological targets involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation . Studies have indicated that modifications of the pyrazole structure can enhance these anti-inflammatory effects, suggesting avenues for drug development targeting inflammatory diseases .

Synthetic Pathways

Several synthetic methods have been developed for producing this compound, highlighting its versatility in chemical synthesis:

- Regioselective Condensation : This method allows for the functionalization of the pyrazole nucleus, leading to high yields of the desired compound.

- Reduction Reactions : Various reduction techniques have been employed to synthesize different derivatives with enhanced biological activities .

Comparative Analysis of Pyrazole Derivatives

The following table compares this compound with other related pyrazole derivatives based on their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-1H-pyrazole | Amino group at position 3 | Anticancer activity |

| 4-Amino-1H-pyrazole | Amino group at position 4 | Anti-inflammatory properties |

| 5-Amino-4-methylpyrazole | Methyl group at position 4 | Antimicrobial activity |

| This compound | Thienyl group at position 3 | Anticancer and anti-inflammatory |

The presence of the thienyl group in this compound distinguishes it from other aminopyrazoles, enhancing its biological activity and therapeutic applications.

Mécanisme D'action

DL-guanidinoethylmercaptosuccinic acid exerts its effects by inhibiting carboxypeptidase B-like processing enzymes, specifically enkephalin convertase . The compound binds to the active site of the enzyme, preventing the cleavage of C-terminal residues from propeptides . This inhibition affects the processing of various peptides, including enkephalins and proinsulin . The molecular targets include the enzyme’s specificity pocket, where the compound forms stable interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Physicochemical Properties

The table below compares 5-Amino-3-(2-thienyl)pyrazole with analogous pyrazole derivatives:

*Estimated values based on substituent contributions.

Key Observations :

- Lipophilicity: The thienyl group in this compound contributes to a higher logP compared to hydroxy- or cyano-substituted analogs, enhancing membrane permeability .

- Substituent Effects : Electron-rich thienyl vs. electron-withdrawing 4-chlorophenyl groups influence binding interactions. For example, the 4-chlorophenyl analog exhibits potent inhibition of botulinum neurotoxin when modified with a thiol group, whereas the thienyl derivative’s activity may rely on aromatic π-π stacking .

Activité Biologique

5-Amino-3-(2-thienyl)pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with an amino group at the 5-position and a thienyl group at the 3-position. Its molecular formula is with a molecular weight of approximately 165.21 g/mol. The compound exhibits a melting point range of 57-61 °C, indicating its solid-state stability under standard conditions .

Biological Activities

1. Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. In a study evaluating various pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, certain compounds demonstrated potent antibacterial effects. The presence of the thienyl group is believed to enhance these activities due to its ability to interact with bacterial cell membranes .

2. Anti-inflammatory Effects

Pyrazoles are well-known for their anti-inflammatory properties. Studies have indicated that this compound can inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

3. Anticancer Potential

Emerging research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazoles have shown promising results in inhibiting the proliferation of HeLa and MCF7 cancer cells in vitro, with IC50 values indicating effective concentrations for therapeutic use. These findings highlight the potential for developing new anticancer agents based on this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Inhibition : The compound has been shown to reduce ROS production, which is crucial in mitigating oxidative stress-related damage in cells.

- Platelet Aggregation Inhibition : Studies indicate that it can inhibit platelet aggregation, suggesting potential applications in cardiovascular therapies .

- Interaction with Biological Targets : The thienyl moiety may facilitate interactions with various biological targets, enhancing the compound's pharmacological profile .

Table: Summary of Biological Activities

Q & A

Q. Basic: What are the classical synthetic routes for 5-Amino-3-(2-thienyl)pyrazole, and how are they optimized for yield?

Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketonitriles. A classical approach involves reacting hydrazine hydrate with 3-(2-thienyl)-3-ketopropionitrile under reflux in ethanol, followed by acid-catalyzed cyclization . Optimization strategies include:

- Reagent stoichiometry: Using a 1:1 molar ratio of hydrazine to ketonitrile minimizes side products.

- Temperature control: Maintaining reflux at 80–90°C ensures complete cyclization without decomposition.

- Catalytic additives: Trace acetic acid improves cyclization efficiency by stabilizing intermediates .

For scale-up, purification via recrystallization (ethanol/water) achieves >85% purity, as confirmed by HPLC .

Q. Advanced: How can tautomeric equilibria of this compound influence its reactivity in electrophilic substitution reactions?

Answer:

The pyrazole ring exists in a tautomeric equilibrium between the 1H- (amino) and 2H- (imino) forms (Figure 1). This equilibrium impacts reactivity:

- Electrophilic attack sites: The amino tautomer favors electrophilic substitution at the C4 position due to resonance stabilization, while the imino form directs reactivity to the C5 position.

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize the amino tautomer, enhancing nitration at C4 with HNO₃/Ac₂O (yield: 72%) .

- Kinetic vs. thermodynamic control: At low temperatures (<0°C), the amino tautomer dominates, but prolonged heating shifts equilibrium to the imino form, altering product distribution .

Q. Basic: What spectroscopic and computational methods are used to characterize this compound and its derivatives?

Answer:

- FT-IR: The NH₂ stretching band at 3350–3450 cm⁻¹ confirms the amino group. Thienyl C–S vibrations appear at 680–720 cm⁻¹ .

- NMR: ¹H NMR (DMSO-d₆) shows the pyrazole C3 proton as a singlet at δ 6.2–6.4 ppm, while thienyl protons resonate at δ 7.1–7.3 ppm .

- DFT calculations: HOMO-LUMO analysis (B3LYP/6-311G**) predicts electrophilic sites, corroborating experimental reactivity trends .

- X-ray crystallography: Resolves tautomeric forms; the amino tautomer exhibits a planar pyrazole ring with a dihedral angle of 8.5° relative to the thienyl group .

Q. Advanced: How do structural modifications at the pyrazole C3 position affect antitumor activity in vitro?

Answer:

Derivatives with electron-withdrawing groups (EWGs) at C3 show enhanced cytotoxicity. For example:

- 3-Nitro substitution: Inhibits HeLa cell proliferation (IC₅₀ = 12 µM) by intercalating DNA, as shown in ethidium bromide displacement assays .

- 3-Cyano substitution: Induces apoptosis via caspase-3 activation (flow cytometry) and mitochondrial membrane depolarization (JC-1 staining) .

- Thienyl vs. phenyl: The thienyl moiety improves solubility (logP = 1.8 vs. 2.5 for phenyl) and bioavailability, as validated in pharmacokinetic studies (AUC₀–24: 45 µg·h/mL) .

Q. Basic: What methodologies resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

Discrepancies in yields (e.g., 60–90% for pyrazolo[1,5-a]pyrimidines) arise from:

- Reagent purity: Hydrazine hydrate >98% purity reduces byproduct formation (e.g., hydrazones) .

- Cyclization conditions: Using NaOEt/EtOH (0.5 M) at 70°C for 6 hours vs. room temperature for 24 hours impacts yields due to competing hydrolysis .

- Workup protocols: Extraction with ethyl acetate (3×) vs. dichloromethane (2×) recovers 15% more product .

Statistical optimization (e.g., Box-Behnken design) identifies critical parameters: molar ratio (χ² = 0.92), temperature (p < 0.05) .

Q. Advanced: How does this compound function as a corrosion inhibitor for carbon steel in acidic environments?

Answer:

In 1 M H₂SO₄, the compound adsorbs onto steel surfaces via:

- Physisorption: Dominates at low concentrations (10⁻⁴ M), forming a monolayer (Langmuir isotherm, R² = 0.99) .

- Chemisorption: At higher concentrations (10⁻³ M), the thienyl sulfur and pyrazole nitrogen coordinate with Fe atoms, confirmed by XPS (Fe 2p₃/₂ shift from 706.5 to 707.1 eV) .

Electrochemical impedance spectroscopy (EIS) shows a 92% inhibition efficiency at 298 K, with an activation energy of 45 kJ/mol, indicating mixed adsorption mechanisms .

Q. Basic: What are the key considerations in designing stable Schiff base derivatives from this compound?

Answer:

- Aldehyde selection: Aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) form stable imines (λₐₐₛ = 420 nm) resistant to hydrolysis .

- Solvent system: Anhydrous ethanol minimizes side reactions; traces of glacial acetic acid catalyze imine formation (yield: 80–90%) .

- Stability testing: Schiff bases are stored under argon at –20°C to prevent oxidation, with degradation <5% over 6 months (HPLC monitoring) .

Q. Advanced: How do steric and electronic effects influence the inhibitory activity of pyrazole-based mercaptoacetamide analogs against botulinum neurotoxin?

Answer:

- Thiol positioning: The 2-mercaptoacetamide analog (IC₅₀ = 4.8 µM) is 40× more potent than the 3-mercaptopropionamide derivative due to optimal zinc chelation geometry .

- Substituent effects: A 4-chlorophenyl group at C3 enhances hydrophobic interactions with the enzyme active site (docking score: –9.2 kcal/mol vs. –6.5 for H) .

- Electron-withdrawing groups: Nitro substitution at C5 increases electron deficiency, improving binding affinity (ΔG = –34.2 kJ/mol) but reduces solubility, requiring formulation with cyclodextrin .

Propriétés

IUPAC Name |

5-thiophen-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSOLYKLZBJHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335160 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96799-03-0 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.